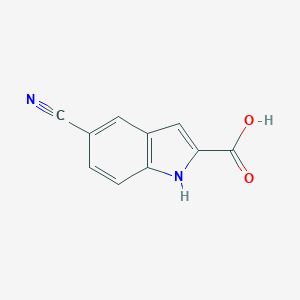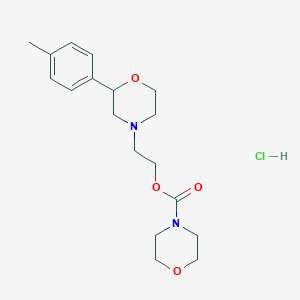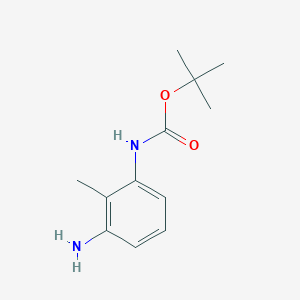
1-Methyl-2-sulfanylideneazepan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-sulfanylideneazepan-4-one, also known as thioctic acid, is an organic compound that is widely used in scientific research. It is a sulfur-containing compound that is synthesized through a multi-step process. Thioctic acid is a potent antioxidant that has been found to have numerous biochemical and physiological effects.
Mecanismo De Acción
Thioctic acid acts as an antioxidant by donating electrons to free radicals and neutralizing them. It also enhances the activity of other antioxidants, such as glutathione and vitamin C. Thioctic acid has been found to activate various cell signaling pathways, including the Nrf2 pathway, which regulates antioxidant gene expression. Thioctic acid has also been shown to modulate the activity of various enzymes involved in energy metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase.
Biochemical and Physiological Effects:
Thioctic acid has been found to have numerous biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity in cells and animal models of diabetes. Thioctic acid has also been found to protect against neurodegeneration and cognitive decline in animal models of Alzheimer's disease. Moreover, 1-Methyl-2-sulfanylideneazepan-4-one acid has been shown to improve endothelial function and reduce inflammation in animal models of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thioctic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. Thioctic acid is also stable and can be stored for long periods without degradation. However, 1-Methyl-2-sulfanylideneazepan-4-one acid has some limitations in lab experiments. It has poor solubility in water, which can limit its bioavailability. Moreover, 1-Methyl-2-sulfanylideneazepan-4-one acid can interfere with some assays that rely on the oxidation of substrates.
Direcciones Futuras
Thioctic acid research has several future directions. One area of research is the potential therapeutic effects of 1-Methyl-2-sulfanylideneazepan-4-one acid in various diseases, including diabetes, Alzheimer's disease, and cardiovascular disease. Another area of research is the development of 1-Methyl-2-sulfanylideneazepan-4-one acid analogs with improved bioavailability and potency. Moreover, 1-Methyl-2-sulfanylideneazepan-4-one acid research can be extended to explore its effects on other cell signaling pathways and enzymes involved in energy metabolism.
Conclusion:
In conclusion, 1-Methyl-2-sulfanylideneazepan-4-one acid is a potent antioxidant that has numerous biochemical and physiological effects. It is synthesized through a multi-step process and has been extensively studied for its scientific research applications. Thioctic acid acts by donating electrons to free radicals and neutralizing them, and it has been found to have potential therapeutic effects in various diseases. Thioctic acid has several advantages for lab experiments, but it also has some limitations. Thioctic acid research has several future directions, including the development of 1-Methyl-2-sulfanylideneazepan-4-one acid analogs and the exploration of its effects on other cell signaling pathways and enzymes involved in energy metabolism.
Métodos De Síntesis
Thioctic acid is synthesized through a multi-step process that involves the reaction of 1,2-dithiolane-3-pentanoic acid with methylamine and formaldehyde. The resulting product is then treated with sulfuric acid to obtain 1-Methyl-2-sulfanylideneazepan-4-one acid. Thioctic acid can also be synthesized through the reaction of 1,2-dithiolane-3-pentanoic acid with hydrogen sulfide and methylamine.
Aplicaciones Científicas De Investigación
Thioctic acid has been extensively studied for its antioxidant properties. It has been found to protect against oxidative stress and free radical damage in various cell types. Thioctic acid has also been studied for its potential therapeutic effects in various diseases, including diabetes, Alzheimer's disease, and cardiovascular disease. Moreover, 1-Methyl-2-sulfanylideneazepan-4-one acid has been used in various biochemical assays to measure antioxidant activity and oxidative stress.
Propiedades
Número CAS |
178218-30-9 |
|---|---|
Nombre del producto |
1-Methyl-2-sulfanylideneazepan-4-one |
Fórmula molecular |
C7H11NOS |
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
1-methyl-2-sulfanylideneazepan-4-one |
InChI |
InChI=1S/C7H11NOS/c1-8-4-2-3-6(9)5-7(8)10/h2-5H2,1H3 |
Clave InChI |
XQAHCYRLMVNEFD-UHFFFAOYSA-N |
SMILES |
CN1CCCC(=O)CC1=S |
SMILES canónico |
CN1CCCC(=O)CC1=S |
Sinónimos |
4H-Azepin-4-one, hexahydro-1-methyl-2-thioxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




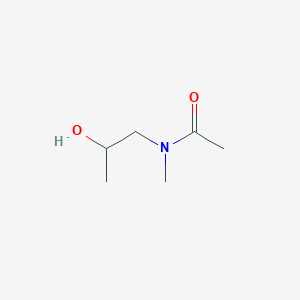

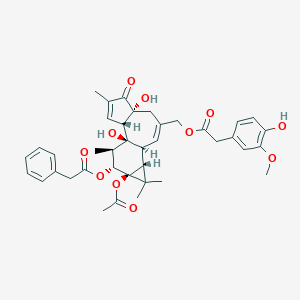
![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)
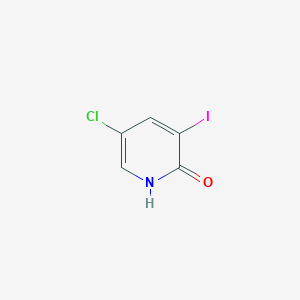
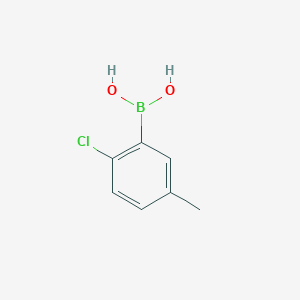
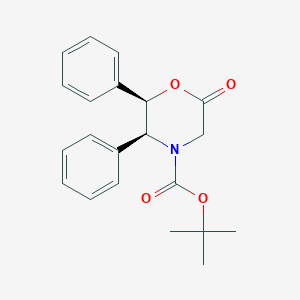

![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)

